molecular formula C12H20N2O3 B13492214 Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate

Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13492214
M. Wt: 240.30 g/mol
InChI Key: AMNDAGRALKCZIZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-1,6-diazaspiro[35]nonane-1-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate with an oxidizing agent to introduce the oxo group at the 5-position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually carried out at room temperature to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the oxo group at the 5-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 9-oxo-1,8-diazaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-6-12(14)5-4-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15)

InChI Key

AMNDAGRALKCZIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCCNC2=O

Origin of Product

United States

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